molecular formula C21H29N5O2 B12185682 1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide

1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide

Cat. No.: B12185682
M. Wt: 383.5 g/mol
InChI Key: HXDCWXOLERNWOY-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indazole ring, a pyrrolidine ring, and a piperidyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the indazole ring, the pyrrolidine ring, and the attachment of the piperidyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidyl)-3-pyrrolidinecarboxamide include other indazole derivatives, pyrrolidine derivatives, and piperidyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Compared to other similar compounds, it may offer unique reactivity and interactions, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29N5O2/c1-20(2)10-14(11-21(3,4)25-20)22-19(28)13-9-17(27)26(12-13)18-15-7-5-6-8-16(15)23-24-18/h5-8,13-14,25H,9-12H2,1-4H3,(H,22,28)(H,23,24)

InChI Key

HXDCWXOLERNWOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C

Origin of Product

United States

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